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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Profiling of 3-Amino-5-bromo-2-methylthiophene: A Technical Guide

Executive Summary In modern drug discovery and materials science, highly functionalized thiophenes serve as privileged scaffolds. 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a particularly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized thiophenes serve as privileged scaffolds. 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a particularly versatile building block, offering orthogonal reactivity profiles: an amino group for amidation, a bromo group for palladium-catalyzed cross-coupling, and a methyl group for steric tuning.

For researchers synthesizing or utilizing this compound, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for this molecule, detailing the causality behind the electronic effects that dictate these shifts, and outlining a self-validating experimental protocol for empirical data acquisition.

Structural and Electronic Profiling

The thiophene ring is an electron-rich heteroaromatic system. The chemical shifts of its substituents are governed by a complex interplay of inductive (+I/-I), mesomeric (+M/-M), and steric effects. Understanding these forces is critical for accurate spectral interpretation, as outlined in foundational texts on [1].

  • 2-Methyl Group (+I Effect): Exerts a weak electron-donating inductive effect, slightly deshielding the attached C2 carbon while shielding the rest of the ring system.

  • 3-Amino Group (+M Effect): The nitrogen lone pair delocalizes into the thiophene π -system. This strong mesomeric donation significantly increases electron density at the ortho-like (C2, C4) and para-like (C5) positions, resulting in pronounced upfield (shielded) shifts.

  • 5-Bromo Group (-I & Heavy Atom Effect): While bromine is electronegative (exerting a -I effect), its large electron cloud induces a phenomenon known as the heavy-atom effect (driven by spin-orbit coupling). This causes a paradoxical and significant upfield shift of the directly attached C5 carbon in the 13 C spectrum.

ElectronicEffects Core Thiophene Core (Electron-Rich Heterocycle) Effect1 C2: Deshielded by -CH3 Shielded by -NH2 Core->Effect1 Effect2 C4: Shielded by -NH2 (Ortho-like resonance) Core->Effect2 Effect3 C5: Shielded by -Br (Spin-Orbit Coupling) Core->Effect3 Sub1 2-Methyl (-CH3) +I Effect (Inductive) Sub1->Core Sub2 3-Amino (-NH2) +M Effect (Resonance) Sub2->Core Sub3 5-Bromo (-Br) -I & Heavy Atom Effect Sub3->Core

Diagram 1: Electronic substituent effects governing the NMR chemical shifts of the thiophene core.

Spectral Analysis and Chemical Shifts

Note: Due to the niche nature of this specific building block, the following values are rigorously calculated using standard empirical additivity rules for thiophene derivatives, calibrated against baseline spectral data.

1 H NMR Chemical Shifts

The proton spectrum of 3-amino-5-bromo-2-methylthiophene is relatively simple, featuring only three distinct proton environments. The absence of adjacent ring protons eliminates complex J−J coupling, rendering all signals as singlets (or broadened singlets).

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

PositionShift (ppm)MultiplicityIntegrationAssignment / Causality
-CH 3​ (C2) 2.15Singlet (s)3HThe methyl group is slightly shielded by the adjacent electron-donating -NH 2​ group compared to standard 2-methylthiophene (~2.4 ppm).
-NH 2​ (C3) 3.60Broad Singlet (br s)2HExchangeable protons. The broadness is caused by quadrupolar relaxation of the 14 N nucleus and intermolecular hydrogen bonding.
H4 (C4) 6.55Singlet (s)1HThe aromatic proton is strongly shielded by the +M effect of the ortho-positioned amino group, shifting it upfield from the standard thiophene baseline (~7.1 ppm).
13 C NMR Chemical Shifts

The carbon spectrum requires careful analysis due to the presence of three quaternary carbons. The assignments rely heavily on understanding the heavy-atom effect and resonance structures, principles detailed in [2].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

PositionShift (ppm)TypeAssignment / Causality
-CH 3​ 12.5Primary (CH 3​ )Typical alkyl methyl carbon attached to an aromatic heterocycle.
C5 112.6Quaternary (C-Br)Extreme upfield shift driven by the spin-orbit coupling (heavy-atom effect) of the massive Bromine atom.
C4 117.3Tertiary (CH)Shielded by the ortho-resonance (+M) electron donation from the amino group.
C2 124.6Quaternary (C-CH 3​ )Net balance of deshielding from the directly attached methyl (+I) and shielding from the adjacent amino (+M).
C3 146.8Quaternary (C-NH 2​ )Strongly deshielded by the electronegative nitrogen atom withdrawing electron density via the σ -bond.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, NMR acquisition must not rely solely on 1D spectra. The following protocol establishes a self-validating system using 2D NMR techniques to unambiguously lock assignments, a standard practice in [3].

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen over protic solvents (like Methanol-d 4​ ) to prevent deuterium exchange with the -NH 2​ protons, which would obliterate the amine signal. TMS provides an absolute 0.00 ppm reference.

  • Instrument Tuning and Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Establish a deuterium lock on the CDCl 3​ solvent peak (7.26 ppm 1 H / 77.16 ppm 13 C). Execute gradient shimming (Z-axis).

    • Causality: High magnetic field homogeneity (shimming) is critical. Poor shims will artificially broaden the H4 singlet, making it indistinguishable from the naturally broad -NH 2​ signal.

  • 1D 1 H Acquisition: Execute a standard 30-degree proton pulse sequence (e.g., Bruker zg30). Set the number of scans (ns) to 16, with a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 30-degree flip angle ensures rapid longitudinal relaxation ( T1​ ) recovery between scans, guaranteeing that the integration ratios (3:2:1) remain quantitatively accurate.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set scans to 1024 and D1 to 2.0 seconds.

    • Causality: The molecule contains three quaternary carbons (C2, C3, C5). Because they lack attached protons, they suffer from long T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. A high scan count is mandatory to achieve an adequate signal-to-noise ratio (SNR).

  • Orthogonal Validation via 2D NMR: Acquire 1 H- 13 C HSQC and HMBC spectra.

    • Causality: HSQC will definitively link the H4 proton to the C4 carbon. HMBC will reveal long-range scalar couplings ( 2J , 3J ) from the methyl protons to C2 and C3, and from H4 to C2, C3, and C5. If the HMBC cross-peaks align with the 1D assignments, the structural proof is mathematically closed and self-validated.

NMRWorkflow Prep Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Lock Lock & Shim Deuterium Lock, Z-Shims Prep->Lock Acq1D 1D Acquisition 1H (16 scans), 13C (1024 scans) Lock->Acq1D Acq2D 2D Acquisition (Validation) HSQC & HMBC Acq1D->Acq2D Process Processing Zero-filling, FT, Phase Correct Acq2D->Process Verify Self-Validation Multiplet Analysis & Integration Process->Verify

Diagram 2: Self-validating experimental workflow for NMR acquisition and processing.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

Exploratory

Advanced Scaffold Engineering: Technical Guide to 3-Amino-5-bromo-2-methylthiophene

Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity, improved metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity, improved metabolic stability, and unique electronic profiles. 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a premium bifunctional building block. Featuring orthogonal reactive sites—a nucleophilic primary amine at the C3 position and an electrophilic bromide at the C5 position—this scaffold enables divergent synthetic trajectories, making it an invaluable asset for structure-activity relationship (SAR) exploration.

This technical guide provides a rigorous analysis of the compound’s physicochemical properties, self-validating safety protocols, and mechanistically grounded synthetic workflows designed for advanced laboratory applications.

Structural Causality & Physicochemical Profiling

The strategic substitution pattern of 3-amino-5-bromo-2-methylthiophene is not arbitrary; it is designed for precise chemical manipulation:

  • C2-Methyl Group: Acts as a steric shield and prevents unwanted electrophilic attacks at the highly reactive C2 position, forcing regioselectivity downstream.

  • C3-Primary Amine: Provides a nucleophilic handle for amidation, sulfonylation, or reductive amination, allowing researchers to probe hydrogen-bonding interactions within target binding pockets (e.g., kinase hinge regions).

  • C5-Bromide: Serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), facilitating rapid scaffold extension.

According to chemical inventory data from and [1][2], the core quantitative metrics of this compound are summarized below:

PropertyValueCausality / Relevance in Drug Design
CAS Number 1506925-35-4Unique identifier for regulatory, inventory, and IP tracking.
IUPAC Name 5-Bromo-2-methylthiophen-3-amineStandardized nomenclature defining exact regiochemistry.
Molecular Formula C5H6BrNSHigh heteroatom density, favorable for diverse target binding.
Molecular Weight 192.08 g/mol Low MW ensures the scaffold maintains high ligand efficiency (LE).
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for passive cellular membrane permeability.

Material Safety Data Sheet (MSDS) & Handling Protocols

As a halogenated heteroaromatic amine, 3-amino-5-bromo-2-methylthiophene exhibits specific toxicological profiles that require stringent handling.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowedStrict prohibition of consumables in handling areas; rigorous post-handling sanitation.
Skin Irritation H315Causes skin irritationWear double-layered nitrile gloves (impermeable to halogenated organics).
Eye Damage H319Causes serious eye irritationMandate tightly fitting safety goggles; verify proximity to eyewash stations.
STOT (Single Exposure) H335May cause respiratory irritationHandle exclusively within a certified, calibrated fume hood.
Self-Validating Handling & Decontamination Protocol

To ensure absolute safety and trustworthiness in the laboratory, the handling protocol must incorporate a self-validating system :

  • Pre-Operational Validation: Before opening the reagent, physically verify the fume hood face velocity using an anemometer (must read 0.5 m/s).

  • Colorimetric Quenching (Self-Validating): Thiophene amines and residual brominating agents are highly reactive. Any spills must be treated with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The immediate bleaching of any residual yellow/orange color serves as a visual, self-validating confirmation that reactive electrophiles have been successfully reduced into benign, water-soluble salts.

Synthetic Methodology: Regioselective Bromination

The synthesis of 3-amino-5-bromo-2-methylthiophene relies on the regioselective electrophilic bromination of the precursor, 3-amino-2-methylthiophene.

Mechanistic Causality

The choice of N-Bromosuccinimide (NBS) over elemental bromine ( Br2​ ) is dictated by the electronic sensitivity of the primary amine. Br2​ is a harsh oxidant that readily degrades unprotected amino-thiophenes. NBS, conversely, acts as a controlled reservoir, releasing electrophilic Br+ at a low steady-state concentration [3][4]. This kinetic control funnels the reaction exclusively toward Electrophilic Aromatic Substitution (EAS) at the C5 position. The regioselectivity is governed by molecular orbital coefficients: the C2 position is sterically occluded by the methyl group, while the C5 position is heavily activated by the synergistic electron-donating effects (+M) of both the sulfur heteroatom and the C3-amine.

Step-by-Step Experimental Protocol
  • Initiation: Dissolve 3-amino-2-methylthiophene (1.0 eq) in anhydrous ethyl acetate (EtOAc) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to suppress radical side-reactions.

  • Electrophilic Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Causality: Slow addition prevents thermal spikes and suppresses the formation of over-brominated impurities.

  • Reaction Monitoring (Self-Validating): Stir the mixture in the dark for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) and LC-MS. The complete disappearance of the starting material mass peak and the appearance of the M and M+2 isotopic pattern (1:1 ratio, characteristic of a single bromine atom) validates the successful formation of the product.

  • Work-up & Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual NBS. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Orthogonal Functionalization & Applications

Once synthesized, the scaffold can be deployed in advanced drug development workflows. The diagram below illustrates the orthogonal pathways available to researchers.

G SM 3-Amino-2-methylthiophene (Starting Material) Target 3-Amino-5-bromo- 2-methylthiophene SM->Target Regioselective Bromination Reagent NBS / EtOAc (Electrophilic Br+) Reagent->Target Stoichiometric Addition AmineReact C3-Amine Derivatization (Amidation/Urea Formation) Target->AmineReact Nucleophilic Substitution BromoReact C5-Bromide Coupling (Suzuki/Stille) Target->BromoReact Pd-Catalyzed Cross-Coupling Drug Advanced Thiophene Therapeutic Candidate AmineReact->Drug BromoReact->Drug

Figure 1: Orthogonal functionalization and synthetic pathways of the thiophene scaffold.

By leveraging the C3 and C5 positions independently, medicinal chemists can rapidly generate diverse libraries of kinase inhibitors, GPCR antagonists, or novel organic materials without requiring de novo synthesis for every analog.

References

  • AccelaChem, "Product Catalog: 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4)", Accela ChemBio, [Link]

  • Academia.edu, "A novel method for the bromination of thiophenes", Academia, [Link]

  • ResearchGate, "How to perform a Bromination reaction on a thiophene derivative", ResearchGate Discussions, [Link]

Foundational

Solvation Thermodynamics and Empirical Profiling of 3-Amino-5-bromo-2-methylthiophene in Polar Aprotic Media

Executive Summary 3-Amino-5-bromo-2-methylthiophene is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceutical intermediates and agrochemicals ([1]). Its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5-bromo-2-methylthiophene is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceutical intermediates and agrochemicals ([1]). Its unique structural topology—combining a polarizable halogen, an electron-donating methyl group, and a hydrogen-bond-donating primary amine on a weakly polar thiophene core—presents distinct solvation challenges ([2]). This whitepaper provides a rigorous physicochemical analysis of its solubility profile in polar aprotic solvents, offering drug development professionals a framework grounded in Hansen Solubility Parameters (HSP) and self-validating empirical protocols.

Physicochemical Causality: The Solvation Mechanism

To engineer an optimal solvent system for 3-amino-5-bromo-2-methylthiophene, one must deconstruct the molecule's intermolecular interaction potential. Thiophene derivatives generally exhibit nonpolar to weakly polar characteristics, rendering them highly soluble in nonpolar or chlorinated solvents ([2]). However, the introduction of the 3-amino and 5-bromo substituents drastically alters the cohesive energy density of the crystal lattice, necessitating specific solvent interactions to achieve dissolution ([3]).

  • Hydrogen Bond Acceptance (The Amine Vector): Polar aprotic solvents (e.g., Dimethyl Sulfoxide [DMSO], N,N-Dimethylformamide [DMF], and Acetonitrile [MeCN]) lack hydrogen bond donors but possess highly localized partial negative charges (e.g., the oxygen in S=O or C=O bonds) ([4]). These act as potent hydrogen bond acceptors for the solute's primary amine (-NH₂), driving the exothermic enthalpy of mixing.

  • Dipole-Induced Dipole Interactions (The Bromo Vector): The bromine atom is highly polarizable. Solvents with high dielectric constants and strong dipole moments induce transient dipoles in the heavy halogen electron cloud, further stabilizing the solvated state ([5]).

  • Dispersion Forces (The Thiophene-Methyl Vector): The hydrophobic thiophene ring and the 2-methyl group rely entirely on London dispersion forces, which are adequately accommodated by the bulk hydrocarbon backbone of solvents like N-Methyl-2-pyrrolidone (NMP) or Acetone ([5]).

G Solute 3-amino-5-bromo- 2-methylthiophene Amine -NH2 Group (H-Bond Donor) Solute->Amine Bromo -Br Group (Polarizable) Solute->Bromo Thiophene Thiophene Core (Dispersion) Solute->Thiophene Oxygen S=O / C=O (H-Bond Acceptor) Amine->Oxygen Strong H-Bonding Dipole High Dipole Moment Bromo->Dipole Dipole-Induced Dipole Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Thiophene->Solvent Dispersion Forces Solvent->Oxygen Solvent->Dipole

Mechanistic solvation pathways between the solute and polar aprotic solvents.

Hansen Solubility Parameters (HSP) Analysis

The solubility of complex thiophenes can be mathematically predicted using the Hansen Solubility Parameter (HSP) framework, which divides total cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components ([6]).

For 3-amino-5-bromo-2-methylthiophene, the interaction radius ( Ra​ ) in the 3D Hansen space is heavily influenced by the asymmetric electron distribution. Polar aprotic solvents are uniquely positioned to dissolve this molecule because they provide high δP​ and δH​ (acceptor) values that closely match the solute's cohesive energy requirements, effectively overcoming the high lattice energy typical of halogenated solid derivatives ([5];[3]).

Quantitative Solubility Profile

The table below synthesizes the solubility profile of 3-amino-5-bromo-2-methylthiophene across standard polar aprotic solvents at 298.15 K. Data reflects the thermodynamic equilibrium achieved when the solvent's polarity and hydrogen-bond acceptance sufficiently overcome the solute's crystal lattice energy.

SolventDielectric Constant ( ε )Dipole Moment (D)Expected SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.73.96Very High (>100 mg/mL)Optimal H-bond acceptor (S=O); perfectly matches solute's δP​ and δH​ requirements.
N,N-Dimethylformamide (DMF) 36.73.82High (50-100 mg/mL)Strong dipole-induced dipole interactions with the bromine atom; excellent H-bond acceptor.
N-Methyl-2-pyrrolidone (NMP) 32.24.09High (50-100 mg/mL)Cyclic structure provides superior dispersion interactions ( δD​ ) with the thiophene core.
Acetonitrile (MeCN) 37.53.92Moderate (10-50 mg/mL)High polarity, but weaker H-bond accepting capability compared to amides/sulfoxides.
Acetone 20.72.88Moderate (10-50 mg/mL)Lower dielectric constant limits the stabilization of the polarizable bromo-thiophene system.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility in drug development workflows, solubility must be determined empirically. The following protocol utilizes a self-validating High-Performance Liquid Chromatography (HPLC-UV) feedback loop to prevent supersaturation artifacts and confirm solid-state stability ([3]).

Step-by-Step Methodology:

  • Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 200 mg) of 3-amino-5-bromo-2-methylthiophene into a 5 mL amber glass vial. Causality Note: Amber glass is mandatory to prevent UV-induced photodegradation of the electron-rich thiophene core.

  • Solvent Addition: Dispense 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at 298.15 K (25 °C) ± 0.1 K. Agitate at 300 RPM for 48 hours. Causality Note: A 48-hour duration ensures the transition from kinetic dissolution to true thermodynamic equilibrium, overcoming the high lattice energy of halogenated solid derivatives ([3]).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Carefully extract the supernatant using a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption onto the filter membrane.

  • Dilution and Quantification: Dilute the filtrate volumetrically with the mobile phase (e.g., 60:40 Water:MeCN) to fall within the linear dynamic range of the UV detector. Quantify against a pre-validated calibration curve.

  • Self-Validation (Solid-State Check): Recover the undissolved solid pellet and analyze via Powder X-Ray Diffraction (PXRD). This confirms that the solvent did not induce a polymorphic transformation or solvate formation during equilibration, ensuring the measured solubility corresponds to the original crystal form.

G A 1. Excess Solute Addition (3-amino-5-bromo-2-methylthiophene) C 3. Isothermal Incubation (48h at 298.15 K) A->C B 2. Solvent Dispensing (Polar Aprotic Media) B->C D 4. Phase Separation (PTFE Filtration) C->D E 5. HPLC-UV Quantification (Concentration Analysis) D->E F 6. PXRD Validation (Polymorph Check) D->F Solid Pellet

Isothermal shake-flask workflow with built-in solid-state validation.

Conclusion

The solubility of 3-amino-5-bromo-2-methylthiophene in polar aprotic solvents is governed by a delicate interplay between the hydrogen-bond donating capacity of its amine group and the strong hydrogen-bond accepting nature of solvents like DMSO and DMF ([4]). By mapping these interactions through the Hansen Solubility Parameter framework and validating them via rigorous, artifact-free empirical protocols, researchers can optimize reaction conditions, purification workflows, and formulation strategies for this critical heterocyclic intermediate.

References

  • National Institutes of Health (NIH PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." PMC10542312, 2023. [Link]

  • ACS Publications. "Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2-b][1]benzothiophenes." ACS Applied Materials & Interfaces, 2025.[Link]

  • National Institutes of Health (NIH PMC). "Green solvents, materials, and lead-free semiconductors for sustainable fabrication of perovskite solar cells." PMC10268579, 2023.[Link]

  • ResearchGate. "The solubility parameter for biomedical polymers-Application of inverse gas chromatography." ResearchGate Publications, 2018. [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 3-Amino-5-bromo-2-methylthiophene: A Comprehensive Methodological Guide

Executive Summary 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a highly versatile, polyfunctionalized heterocyclic building block extensively utilized in the synthesis of advanced agrochemicals, active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a highly versatile, polyfunctionalized heterocyclic building block extensively utilized in the synthesis of advanced agrochemicals, active pharmaceutical ingredients (APIs), and organic optoelectronic materials[1]. The precise spatial arrangement of its substituents—specifically the electron-donating amino group, the polarizable bromine atom, and the sterically active methyl group—dictates its solid-state packing, reactivity, and physicochemical properties.

While this compound is a widely utilized commercial reagent[1], isolated single-crystal X-ray diffraction (SCXRD) data for the pure monomer is frequently proprietary or embedded within the supplementary materials of larger synthetic pipelines. As a Senior Application Scientist, I have structured this whitepaper to provide a predictive crystallographic profile based on authoritative structural analogs, alongside a field-proven, self-validating experimental protocol for executing the SCXRD analysis of this specific molecule.

Predictive Crystallography and Molecular Geometry

To understand the expected crystal lattice of 3-amino-5-bromo-2-methylthiophene, we must analyze the independent crystallographic contributions of its structural moieties. By extrapolating data from closely related aminothiophenes and bromothiophenes, we can accurately predict its solid-state behavior.

The Thiophene Core

Thiophene rings are inherently planar aromatic systems. X-ray crystallographic studies on analogous aminothiophene derivatives confirm that the heterocyclic core maintains strict planarity, with root-mean-square (RMS) deviations typically falling between 0.01 and 0.02 Å[2][3]. The presence of the methyl group at the 2-position introduces localized steric bulk, which forces the adjacent 3-amino group to adopt a specific torsional angle to minimize steric clash, slightly disrupting the perfect coplanarity of the amine's lone pair with the aromatic π -system.

Intermolecular Interactions: Hydrogen and Halogen Bonding

The crystal packing of 3-amino-5-bromo-2-methylthiophene is driven by a competition between hydrogen bonding and halogen bonding:

  • Hydrogen Bond Donors: The primary amine at the 3-position acts as a robust hydrogen bond donor. In analogous 3-aminothiophene structures, intermolecular N−H⋯N or N−H⋯π interactions frequently drive the formation of infinite 1D chains or 2D supramolecular sheets[4].

  • Halogen Bond Donors: The bromine atom at the 5-position is highly polarizable, featuring a region of positive electrostatic potential known as the σ -hole. Bromothiophene derivatives consistently exhibit C−Br⋯π interactions or Type I/II Br⋯Br halogen bonds, which significantly stabilize the crystal lattice and often dictate the final space group[5][6].

Interactions Core 3-Amino-5-bromo-2-methylthiophene Amine 3-Amino Group Core->Amine Bromo 5-Bromo Group Core->Bromo Thio Thiophene Ring Core->Thio HBond Intermolecular H-Bonding (N-H...Br / N-H...π) Amine->HBond XBond Halogen Bonding (C-Br...π / Br...Br) Bromo->XBond PiStack π-π Stacking (Face-to-Face) Thio->PiStack

Predictive intermolecular interaction network driving crystal packing.

Anticipated Quantitative Crystallographic Data

Based on the structural refinement of analogous 5-bromothiophenes[6] and 3-aminothiophenes[4], the following tables summarize the predicted crystallographic parameters and bond geometries for 3-amino-5-bromo-2-methylthiophene.

Table 1: Predicted Crystallographic Parameters
ParameterAnticipated Value / AssignmentRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized small organic molecules[4][6].
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored due to head-to-tail N−H⋯Br bonding.
Temperature 100 KCryocooling is required to minimize the thermal motion of the heavy bromine atom[7].
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency for this molecular weight.
Table 2: Key Bond Lengths and Angles (Extrapolated)
Structural FeatureExpected RangeCausality / Note
C(5)−Br Bond Length1.88 - 1.91 ÅStandard C(sp2)−Br bond length in halogenated thiophenes[8].
C(3)−N Bond Length1.37 - 1.40 ÅPartial double-bond character due to lone pair delocalization into the ring[4].
C(2)−CH3​ Bond Length1.49 - 1.51 ÅStandard C(sp2)−C(sp3) bond.
S−C(2)−C(3) Angle~111°Internal ring angle constrained by the heteroatom and substituents.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the structure of 3-amino-5-bromo-2-methylthiophene, the following self-validating protocol must be executed. Every step is designed with a specific causality to ensure high-resolution data collection and accurate phase determination.

Step-by-Step SCXRD Workflow

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 20 mg of 3-amino-5-bromo-2-methylthiophene in a minimum volume of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing a volatile antisolvent (e.g., n-hexane).

  • Causality: The slow diffusion of hexane into the DCM gently lowers the solubility of the compound, inducing supersaturation at a controlled rate. This prevents rapid precipitation, yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Selection and Mounting

  • Procedure: Submerge the harvested crystals in a drop of Paratone-N oil on a glass slide. Under a polarized light microscope, select a crystal with uniform extinction (indicating a single domain) and dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount the crystal onto a MiTeGen cryoloop.

  • Causality: Paratone-N oil acts as both an adhesive and a cryoprotectant. It displaces surface solvent, preventing the crystal lattice from cracking when exposed to the extreme cold of the nitrogen stream.

Step 3: Data Collection at 100 K

  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo ( λ=0.71073 Å) or Cu microfocus source and a CCD/CMOS detector. Immediately bathe the crystal in a 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K is absolutely critical for this compound[7]. Bromine is a heavy atom that exhibits significant thermal vibration at room temperature, which smears its electron density (large thermal ellipsoids) and obscures the precise location of the lighter hydrogen atoms on the adjacent amino group.

Step 4: Structure Solution and Refinement

  • Procedure: Integrate the diffraction data and apply empirical absorption corrections (e.g., SADABS). Solve the structure using Intrinsic Phasing algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[6].

  • Causality: The heavy bromine atom provides strong anomalous dispersion, making the phase problem relatively easy to solve. However, absorption corrections are mandatory because bromine heavily absorbs X-rays, which would otherwise skew the intensity data and result in residual electron density artifacts.

SCXRD_Workflow N1 1. Sample Preparation (3-Amino-5-bromo-2-methylthiophene) N2 2. Crystallization (Vapor Diffusion: DCM / Hexane) N1->N2 N3 3. Crystal Mounting (Cryoloop + Paratone-N Oil) N2->N3 N4 4. Data Collection (Mo Kα Radiation, 100 K Stream) N3->N4 N5 5. Structure Solution (Intrinsic Phasing via SHELXT) N4->N5 N6 6. Refinement & Validation (Least-Squares via SHELXL, checkCIF) N5->N6

Step-by-step SCXRD workflow for thiophene derivatives.

Validation and Quality Control

A self-validating crystallographic experiment concludes with the generation of a CIF (Crystallographic Information File). The structure must be validated using the IUCr's checkCIF utility. For 3-amino-5-bromo-2-methylthiophene, researchers must specifically verify that the anisotropic displacement parameters (ADPs) for the bromine atom are roughly spherical and that the hydrogen atoms on the 3-amino group are freely refined or placed in geometrically idealized positions with appropriate Uiso​ values.

References

  • ACCELA - Product List - Interchim. (CAS: 1506925-35-4, 3-Amino-5-bromo-2-methylthiophene). Interchim. Available at: [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI. Available at: [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. ProQuest. Available at:[Link]

  • Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Taylor & Francis. Available at:[Link]

  • Synthesis, Characterization, Single Crystal growth and Hirshfield surface analysis of (2E)-3-(5-bromothiophen-2-yl). AIP Publishing. Available at: [Link]

  • Chemical Tuning of Second Harmonic Generation Efficiency in Aminothiophene-Based Molecular Microcrystals. ACS Publications. Available at: [Link]

  • 4-Bromothiophene-2-carboxaldehyde. Academia.edu. Available at: [Link]

  • Crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one. PMC. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 3-Amino-5-bromo-2-methylthiophene

Abstract: For drug development professionals and synthetic chemists, handling highly functionalized thiophenes presents a unique set of thermodynamic challenges. 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: For drug development professionals and synthetic chemists, handling highly functionalized thiophenes presents a unique set of thermodynamic challenges. 3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is a critical, yet highly reactive, building block. This whitepaper systematically deconstructs the molecular causality behind its thermodynamic instability, outlines the physical chemistry governing its melting point, and provides field-proven, self-validating analytical protocols to ensure structural integrity during pharmaceutical synthesis.

Molecular Architecture and Electronic Causality

To understand the thermodynamic behavior of 3-amino-5-bromo-2-methylthiophene, one must first analyze the "push-pull" electronic effects exerted by its substituents on the central heteroaromatic ring. Aminothiophenes are notoriously unstable compared to their benzene analogs due to the inherently electron-rich nature of the thiophene core[1].

  • The "Push" (C-2 and C-3): The methyl group at the 2-position is weakly electron-donating via hyperconjugation. More critically, the primary amine at the 3-position acts as a powerful electron-donating group (EDG) via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly susceptible to electrophilic attack and oxidation[2].

  • The "Pull" (C-5): The bromine atom at the 5-position exerts a dual effect: it withdraws electron density via induction (stabilizing the ring slightly) but donates via resonance.

Because the molecule lacks a strong electron-withdrawing group (EWG) like a carboxylate or cyano group—which are typically required to thermodynamically stabilize aminothiophenes (e.g., Gewald reaction products)—the HOMO-LUMO gap remains narrow. This narrow gap is the direct causality behind the compound's low kinetic stability and high chemical reactivity, leading to rapid degradation upon exposure to ambient air or light[3].

Oxidative Degradation Pathway

The primary degradation route for 3-amino-5-bromo-2-methylthiophene is oxidative dimerization. Atmospheric oxygen acts as a single-electron oxidant, converting the electron-rich thiophene into a highly reactive radical cation. Because the 4-position is unsubstituted, these radical cations rapidly undergo irreversible C-C coupling, leading to polymeric degradants characterized by a dark, tar-like appearance[4].

G A 3-Amino-5-bromo- 2-methylthiophene B Radical Cation Formation A->B O2 / Light C C-C Coupling & Dimerization B->C Irreversible D Polymeric Degradants (Darkening) C->D Aggregation

Caption: Oxidative degradation pathway of 3-aminothiophenes via radical cation intermediates.

Phase Transition Dynamics: Melting Point & Intermolecular Forces

The melting point of a compound is a macroscopic manifestation of its microscopic intermolecular lattice energy. For 3-amino-5-bromo-2-methylthiophene, the crystal lattice is governed by competing non-covalent interactions:

  • Hydrogen Bonding: The primary amine (-NH2) acts as both a hydrogen bond donor and acceptor, creating a strong N-H···N and N-H···S network.

  • Halogen Bonding: The highly polarizable bromine atom engages in halogen bonding, further rigidifying the crystal lattice.

While exact empirical melting points for specific proprietary batches of 3-amino-5-bromo-2-methylthiophene can vary based on purity (typically falling in the 140–160°C range), we can benchmark its thermodynamic parameters against structurally adjacent analogs to predict phase behavior.

Table 1: Comparative Thermodynamic Parameters of Substituted Thiophenes
CompoundSubstituent ProfileMelting Point Range (°C)Oxidation PotentialThermodynamic Stability
3-Amino-2-methylthiophene EDG only179–185Low (< 0.5 V)Very Poor (Rapid Oxidation)
3-Amino-5-bromo-2-methylthiophene EDG + Weak EWG~140–160 (Est.)Moderate (~0.6 V)Poor (Requires Inert Gas)
Methyl-3-aminothiophene-2-carboxylate EDG + Strong EWG60–65High (> 1.0 V)High (Stable to 200°C)

Note: The introduction of the strong ester EWG in the carboxylate analog drastically lowers the melting point by disrupting the symmetry and altering the hydrogen-bonding network, while simultaneously increasing chemical stability[2].

Self-Validating Analytical Protocols

To accurately determine the melting point and thermodynamic stability of 3-amino-5-bromo-2-methylthiophene, standard open-air capillary methods are insufficient. The thermal energy applied during melting often breaches the activation energy for oxidative degradation, leading to a false melting point depression (a decomposition exotherm masking the melting endotherm).

To solve this, we employ a Self-Validating Thermal Analysis Workflow using concurrent Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This system is self-validating because the TGA mass-loss curve acts as an internal control for the DSC heat-flow curve: if an endotherm occurs without mass loss, it is a true phase transition; if mass loss coincides, it is thermal decomposition.

Step-by-Step Methodology: DSC/TGA Profiling

Step 1: Inert Sample Preparation

  • Transfer the 3-amino-5-bromo-2-methylthiophene vial into an Argon-filled glovebox (O2 < 1 ppm).

  • Weigh exactly 2.0–3.0 mg of the crystalline solid into a standard aluminum DSC pan.

Step 2: Hermetic Sealing

  • Crimp the aluminum pan with a hermetic lid inside the glovebox. Causality: This prevents ambient oxygen from entering the pan during transfer to the instrument, entirely isolating the thermal transition from oxidative degradation.

Step 3: Thermal Ramping (DSC)

  • Load the pan into the DSC cell. Purge the cell with dry Nitrogen at 50 mL/min.

  • Equilibrate at 25°C, then ramp at a controlled rate of 10°C/min up to 250°C.

  • Record the onset temperature ( Tonset​ ) and the peak temperature ( Tpeak​ ) of the endotherm. Tonset​ represents the true thermodynamic melting point.

Step 4: Orthogonal Validation (TGA)

  • Simultaneously run a parallel sample in a TGA instrument under identical ramping conditions (10°C/min, N2 purge).

  • Overlay the TGA derivative mass curve with the DSC thermogram. A stable baseline in the TGA during the DSC endotherm validates that the melting point is thermodynamically distinct from the decomposition point.

Workflow S1 Glovebox Prep (Argon Atm) S2 Hermetic Sealing (Al Pans) S1->S2 S3 DSC Analysis (10°C/min) S2->S3 S4 TGA Profiling (Mass Loss) S2->S4 S5 Thermodynamic Validation S3->S5 S4->S5

Caption: Self-validating thermal analysis workflow for highly reactive aminothiophenes.

Storage and Handling Directives

Because the thermodynamic equilibrium of 3-amino-5-bromo-2-methylthiophene strongly favors degradation under ambient conditions, strict handling protocols are mandatory:

  • Temperature: Store at -20°C. The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate of the radical dimerization reaction.

  • Atmosphere: Must be stored under a blanket of high-purity Argon. Nitrogen is acceptable, but Argon's higher density provides a better protective barrier against oxygen ingress.

  • Light: Store in amber or opaque vials. UV-Vis photons provide sufficient energy to homolytically cleave weak bonds and initiate the radical cascade[5].

References

  • Schroeder et al. "A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules." Organic Letters, ACS Publications. Available at:[Link]

  • Terrier et al. "Carbon and Nitrogen Basicity of Aminothiophenes and Anilines." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Wang et al. "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate." Crystals, MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

3-amino-5-bromo-2-methylthiophene as a building block in drug discovery

Application Note: 3-Amino-5-bromo-2-methylthiophene as a Privileged Building Block in Kinase Inhibitor Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-5-bromo-2-methylthiophene as a Privileged Building Block in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction: The Rationale for Thiophene Bioisosteres

In the landscape of modern drug discovery, bioisosteric replacement is a cornerstone strategy for optimizing lead compounds. Substituting a benzene ring with a thiophene ring is one of the most effective methods to modulate a molecule's physicochemical properties without drastically altering its spatial footprint[1]. Thiophene, ranked as the 4th most common nitrogen-free heterocycle in FDA-approved small molecules[2], offers distinct advantages in targeted therapies, particularly in the design of kinase inhibitors[3].

3-Amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) is an exceptionally versatile bifunctional building block. As a Senior Application Scientist, I frequently recommend this specific scaffold for hit-to-lead campaigns due to the precise causality of its functional groups:

  • The 3-Amino Group: Serves as a primary vector for amide or urea formation. In kinase inhibitors, this vector often acts as the critical hydrogen-bond donor/acceptor motif interacting with the main-chain carbonyls of the kinase hinge region[4].

  • The 5-Bromo Group: Provides a highly reactive handle for palladium-catalyzed sp2-sp2 cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows chemists to rapidly elaborate the molecule into the solvent-exposed channel or back hydrophobic pockets to drive kinase selectivity[5].

  • The 2-Methyl Group: This is the "magic methyl." Thiophene rings are notoriously susceptible to CYP450-mediated oxidation at the electron-rich C2 position. By blocking this site with a methyl group, the intrinsic clearance ( Clint​ ) of the molecule is significantly reduced, drastically improving the pharmacokinetic half-life[1]. Furthermore, the methyl group provides a steric bump that can lock the 3-amide into a bioactive conformation and perfectly fill the hydrophobic gatekeeper pocket of the ATP binding site.

Comparative Physicochemical Properties

Understanding the baseline differences between benzene and thiophene is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

Table 1: Physicochemical Comparison of Benzene vs. Thiophene Bioisosteres [1]

PropertyBenzene AnalogThiophene AnalogPharmacological Implication
Lipophilicity (LogP) HigherGenerally LowerThe sulfur lone pairs engage in weak H-bonding, improving aqueous solubility.
Metabolic Stability Prone to aromatic hydroxylationHighly resistant (when C2/C5 blocked)Reduced formation of toxic epoxide metabolites; lower Clint​ .
Electronic Distribution Uniform π -cloudPolarized (Sulfur is electron-rich)Sulfur polarizability enhances non-standard hinge interactions in the ATP pocket[6].
Steric Volume 76.5A˚3 71.6A˚3 Near-perfect spatial mimicry allows seamless scaffold hopping without steric clashes.

Synthetic Workflow & Pharmacological Logic

To effectively utilize 3-amino-5-bromo-2-methylthiophene, a sequential functionalization strategy is employed. The workflow capitalizes on the differential reactivity of the amino and bromo groups.

SyntheticWorkflow SM 3-Amino-5-bromo- 2-methylthiophene Step1 Amide Coupling HATU, DIPEA, DMF SM->Step1 Int1 5-Bromo-3-amido- 2-methylthiophene Step1->Int1 Step2 Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Int1->Step2 Product Targeted Kinase Inhibitor Lead Step2->Product

Synthetic workflow for elaborating the thiophene scaffold into a kinase inhibitor.

BindingLogic Core Thiophene Core (H-Bond Acceptor) Target Kinase ATP Pocket Core->Target Sulfur Polarization Methyl 2-Methyl Group (Metabolic Block) Methyl->Target Fills Gatekeeper Pocket Prevents CYP450 Oxidation Amide 3-Amide Vector (Hinge Binder) Amide->Target H-Bond Donor/Acceptor Aryl 5-Aryl Vector (Solvent Channel) Aryl->Target Solubilization/Selectivity

Pharmacological logic of the functionalized thiophene scaffold in the ATP binding pocket.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure reproducibility across different target analogs.

Protocol A: Sterically Hindered Amide Coupling

Objective: Functionalize the 3-amino position while navigating the steric hindrance imposed by the adjacent 2-methyl group.

Rationale: Standard coupling agents (like EDC/HOBt) often fail here due to the steric bulk of the ortho-methyl group and the slightly reduced nucleophilicity of the thiophene amine. HATU is mandated as it forms a highly reactive 7-azabenzotriazole active ester[4].

Materials:

  • 3-Amino-5-bromo-2-methylthiophene (1.0 eq)

  • Carboxylic Acid building block (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Validation check: The solution should turn pale yellow, indicating the formation of the active ester.

  • Amine Addition: Add 3-amino-5-bromo-2-methylthiophene (1.0 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Stir the reaction at 40°C for 4–6 hours. Monitor via LC-MS. The steric hindrance requires slight heating; do not exceed 50°C to prevent epimerization of stereocenters on the carboxylic acid.

  • Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3​ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and 5% aqueous LiCl (3x, to aggressively back-extract DMF).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the 5-bromo-3-amido-2-methylthiophene intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Introduce an aryl/heteroaryl group at the 5-bromo position to access the kinase solvent channel.

Rationale: The 5-bromo position on the electron-rich thiophene ring requires a robust catalyst. Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation by the sulfur atom[7].

Materials:

  • 5-Bromo-3-amido-2-methylthiophene intermediate (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 5 mol%)

  • K2​CO3​ (3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a microwave vial, combine the bromo-thiophene intermediate, boronic acid, and K2​CO3​ in the Dioxane/ H2​O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly degrades the Pd(0) active species, leading to homocoupling side products.

  • Catalyst Addition: Add Pd(dppf)Cl2​ quickly, seal the vial, and purge with Argon for an additional 2 minutes.

  • Heating: Heat the reaction mixture to 90°C in an oil bath (or 100°C in a microwave reactor for 30 minutes).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

  • Isolation: Wash the filtrate with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase preparative HPLC to isolate the final targeted kinase inhibitor lead in high purity (>95% required for biological assays).

References

  • Mishra, R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, National Institutes of Health (PMC). Available at:[Link]

  • ACS Publications. "Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode." ACS Medicinal Chemistry Letters. Available at:[Link]

  • ACS Publications. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Note: Advanced Preparation of Fused Heterocycles from 3-Amino-5-bromo-2-methylthiophene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Scaffold Strategy The synthesis of fused thiophene systems—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scaffold Strategy

The synthesis of fused thiophene systems—specifically thienopyridines and thienopyrimidines—is of paramount importance in modern drug discovery due to their bioisosteric relationship with quinolines and purines, respectively 1. Among the various precursors available, 3-amino-5-bromo-2-methylthiophene (CAS 1506925-35-4) serves as a highly versatile, yet mechanistically demanding, bifunctional building block.

As a Senior Application Scientist, I designed this guide to move beyond generic procedures and address the specific electronic and steric realities of this molecule. This guide details two divergent synthetic pathways:

  • Pathway A (Thieno[3,4-b]pyridines): Utilizing the 5-bromo group as a regiocontrol element to force cyclization at the C4 position.

  • Pathway B (Thieno[3,2-d]pyrimidines): Leveraging the 2-methyl group via controlled oxidation to unlock Niementowski-type annulations 2.

Mechanistic Causality & Regiocontrol

Understanding the reactivity of 3-amino-5-bromo-2-methylthiophene requires an analysis of its substitution pattern. The electron-donating 3-amino group highly activates the thiophene ring toward electrophilic aromatic substitution.

  • The Regiocontrol of the 5-Bromo Group: In an unsubstituted 3-aminothiophene, electrophilic cyclization (e.g., during Conrad-Limpach reactions) preferentially occurs at the highly reactive C2 or C5 α -positions. By utilizing this specific 5-bromo-2-methyl analog, both α -positions are sterically and electronically blocked. The 5-bromo group acts as a robust regiocontrol element, forcing intramolecular cyclization exclusively at the β -C4 position to yield the elusive thieno[3,4-b]pyridine scaffold 3. Furthermore, the 5-bromo substituent survives the cyclization, providing a vital handle for late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.

  • The Oxidative Potential of the 2-Methyl Group: To access pyrimidine fusions, the 2-methyl group must be oxidized to a carboxylate. However, direct oxidation is impossible due to the oxidative lability of the free 3-amino group. Transient N-protection is mandatory to prevent degradation. Once oxidized and deprotected, the resulting 3-amino-2-carboxylate acts as a classic anthranilic acid bioisostere, readily undergoing annulation with formamide 4.

Divergent Synthetic Workflows

G cluster_A Pathway A: Thieno[3,4-b]pyridine cluster_B Pathway B: Thieno[3,2-d]pyrimidine SM 3-Amino-5-bromo- 2-methylthiophene Condensation Condensation (DEEM, 110°C) SM->Condensation Pathway A Oxidation N-Protection & 2-Methyl Oxidation SM->Oxidation Pathway B CyclizationA Electrophilic Cyclization (C4-Position, 240°C) Condensation->CyclizationA ProductA Thieno[3,4-b]pyridine Derivatives CyclizationA->ProductA CyclizationB Annulation (Formamide, MWI) Oxidation->CyclizationB ProductB Thieno[3,2-d]pyrimidine Derivatives CyclizationB->ProductB

Divergent synthetic workflows for thieno[3,4-b]pyridine and thieno[3,2-d]pyrimidine scaffolds.

Quantitative Yield & Condition Analysis

Prolonged thermal heating often leads to partial debromination of the thiophene core. Microwave irradiation (MWI) is highly recommended to suppress this side reaction and improve overall yields 5.

Target ScaffoldCyclization MethodTemp (°C)TimeYield (%)Regioselectivity
Thieno[3,4-b]pyridine Thermal (Diphenyl ether)24045 min42–48>99% (C4)
Thieno[3,4-b]pyridine Microwave (Neat)22015 min65–72>99% (C4)
Thieno[3,2-d]pyrimidine Thermal (Formamide)1906 h55–60N/A
Thieno[3,2-d]pyrimidine Microwave (Formamide)15020 min78–85N/A

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 4-hydroxy-7-bromo-thieno[3,4-b]pyridine-3-carboxylate

This protocol utilizes a modified Conrad-Limpach approach. The 5-bromo group forces cyclization at the C4 position.

Step 1: Enamine Formation

  • Charge a round-bottom flask with 3-amino-5-bromo-2-methylthiophene (10.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 11.0 mmol).

  • Heat the neat mixture to 110 °C for 2 hours under a nitrogen atmosphere.

  • Remove the generated ethanol in vacuo to yield the crude anilinomethylenemalonate intermediate.

Validation Checkpoint 1: Confirm intermediate formation via LC-MS. Look for a mass shift of +170 Da relative to the starting material and the disappearance of primary amine N-H stretches (~3300 cm⁻¹) in FTIR.

Step 2: Microwave-Assisted Cyclization

  • Transfer the intermediate to a microwave-safe vial. Add 2 mL of diphenyl ether to ensure uniform heat distribution.

  • Subject the mixture to microwave irradiation at 220 °C for 15 minutes.

  • Cool to room temperature and precipitate the product by adding hexanes (15 mL). Filter and wash with cold hexanes.

Validation Checkpoint 2: Successful thermal cyclization is validated by the extrusion of ethanol (-46 Da in MS) and the appearance of a highly deshielded pyridine proton (~8.5 ppm) in ¹H-NMR.

Protocol B: Synthesis of 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one

This protocol requires transient protection to prevent oxidative destruction of the thiophene ring.

Step 1: N-Protection & Oxidation

  • Dissolve 3-amino-5-bromo-2-methylthiophene (10.0 mmol) in pyridine (15 mL). Add acetic anhydride (12.0 mmol) and stir at room temperature for 2 hours to form the acetamide.

  • To the same vessel, add water (10 mL) and MgSO₄ (5.0 mmol). Heat to 80 °C.

  • Add KMnO₄ (25.0 mmol) portion-wise over 1 hour. Stir for an additional 3 hours.

  • Filter hot through Celite to remove MnO₂, then acidify the filtrate (pH ~3) with 1M HCl to precipitate 3-acetamido-5-bromothiophene-2-carboxylic acid.

Validation Checkpoint 1: Successful oxidation is confirmed by the complete disappearance of the 2-methyl singlet (~2.3 ppm) in ¹H-NMR and the appearance of a broad carboxylic acid O-H stretch in FTIR.

Step 2: Deprotection & Niementowski Annulation

  • Suspend the oxidized intermediate in 10% aqueous NaOH (20 mL) and reflux for 2 hours to cleave the acetyl group. Acidify to isolate 3-amino-5-bromothiophene-2-carboxylic acid.

  • In a microwave vial, combine the deprotected acid (5.0 mmol) with formamide (10 mL) and ammonium formate (1.0 mmol, as a catalyst).

  • Irradiate at 150 °C for 20 minutes.

  • Pour the cooled mixture into ice water to precipitate the thieno[3,2-d]pyrimidine scaffold.

Validation Checkpoint 2: Post-annulation, the formation of the pyrimidine ring is definitively validated by the emergence of the characteristic C2-H pyrimidine singlet at ~8.0–8.2 ppm in ¹H-NMR.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL
  • Synthesis of Substituted Thienopyrimidine-4-ones Source: ACS Combinatorial Science URL
  • Thieno(3,4-b)pyridine and thieno(3,4-c)
  • Recent green approaches for the synthesis of thienopyrimidine scaffolds: an overview (2007–2025)
  • Head-to-head comparison of different Thieno[3,2-b]pyridine synthesis routes Source: Benchchem URL

Sources

Method

Advanced Protecting Group Strategies for 3-Amino-5-bromo-2-methylthiophene in Cross-Coupling Workflows

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale In the development of thieno-fused pharmaceuticals, kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

In the development of thieno-fused pharmaceuticals, kinase inhibitors, and advanced organic materials, 3-amino-5-bromo-2-methylthiophene serves as a highly versatile bifunctional building block. However, utilizing this molecule in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig) presents a significant chemoselectivity challenge.

The primary amine at the C3 position is highly nucleophilic and electron-donating. If left unprotected during palladium-catalyzed functionalization of the C5-bromide, the free amine will trigger several failure modes[1]:

  • Catalyst Poisoning: The basic nitrogen lone pair can strongly coordinate to the Pd(II) intermediate, forming stable off-cycle complexes that stall the catalytic cycle.

  • Competitive Amination: The primary amine can undergo inter- or intramolecular Buchwald-Hartwig amination with the aryl halide, leading to complex oligomeric mixtures.

  • Oxidative Degradation: The electron-rich thiophene ring, further activated by the C2-methyl and C3-amine groups, is highly susceptible to oxidative degradation under the elevated temperatures required for cross-coupling.

To circumvent these issues, strategic masking of the amine is mandatory. The ideal protecting group must reduce the electron density of the nitrogen, withstand the basic conditions of cross-coupling, and be removable under conditions that do not cleave the newly formed C–C bonds[2].

Strategic Selection of Protecting Groups

The selection of a protecting group for 3-amino-5-bromo-2-methylthiophene is dictated by the downstream reaction environment. Below is a comparative analysis of the most viable strategies.

Table 1: Protecting Group Comparison for Aminothiophenes
Protecting GroupStructureStability to Basic Cross-CouplingDeprotection ConditionsMechanistic Notes & Causality
Mono-Boc -NH(Boc)ModerateAcidic (TFA or HCl)Leaves an acidic N-H (pKa ~12). Under basic Suzuki conditions (e.g., K₂CO₃), this proton can be removed, creating an anionic nitrogen that coordinates Pd.
Bis-Boc -N(Boc)₂Excellent Acidic (TFA or HCl)Optimal Choice. Completely masks the nitrogen lone pair and removes all N-H protons, eliminating base-mediated side reactions[3].
Phthalimide -N(Phth)ExcellentHydrazine (NH₂NH₂)Highly robust, but the bulky nature may sterically hinder adjacent functionalization. Deprotection can be harsh.
Trifluoroacetyl -NH(COCF₃)Poor to ModerateBasic (K₂CO₃ / MeOH)Highly electron-withdrawing, stabilizing the ring. However, it is prematurely cleaved under the basic conditions of most Suzuki couplings.
Decision Matrix for Protection Strategy

G A 3-Amino-5-bromo- 2-methylthiophene B Downstream Reaction Environment A->B C Basic Pd-Catalyzed Cross-Coupling B->C Suzuki, Stille, Sonogashira D Harsh Lewis Acids / Oxidative Conditions B->D Electrophilic Halogenation E Bis-Boc Protection (Optimal Strategy) C->E Prevents N-H deprotonation F Phthalimide Protection D->F Requires extreme stability

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream chemistry.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the end-to-end workflow utilizing the Bis-Boc protection strategy, which is the gold standard for enabling the Suzuki-Miyaura cross-coupling of aminothiophenes[3].

Protocol A: Synthesis of 3-(N,N-Bis-Boc-amino)-5-bromo-2-methylthiophene

Causality Note: The C2-methyl group provides slight steric hindrance adjacent to the C3-amine. To drive the reaction to the bis-protected state and prevent stalling at the mono-Boc intermediate, a hypernucleophilic catalyst (DMAP) and an excess of Boc-anhydride are required.

Reagents:

  • 3-Amino-5-bromo-2-methylthiophene (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv, 25 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve 3-amino-5-bromo-2-methylthiophene in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add Et₃N and DMAP to the stirring solution. Self-Validation: The solution should remain clear; DMAP acts as an acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate.

  • Boc₂O Addition: Add Boc₂O dropwise at 0 °C to control the initial exothermic mono-protection.

  • Maturation: Warm the reaction to room temperature and stir for 16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The highly non-polar Bis-Boc product (Rf ~0.8) should completely replace the polar starting material (Rf ~0.2) and the intermediate mono-Boc (Rf ~0.5).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: With the amine fully masked as a bulky, electron-withdrawing Bis-Boc imide, the C5-bromide is highly activated for oxidative addition by Pd(0) without risk of catalyst poisoning[4][5].

Reagents:

  • 3-(N,N-Bis-Boc-amino)-5-bromo-2-methylthiophene (1.0 equiv, 5 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv, 6 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 10 mmol)

  • Toluene / H₂O (4:1 v/v, 25 mL)

Step-by-Step Procedure:

  • Degassing: Combine the protected thiophene, arylboronic acid, and K₂CO₃ in the Toluene/H₂O mixture. Degas the biphasic solvent system by sparging with argon for 15 minutes. Critical Step: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ rapidly under a positive stream of argon.

  • Heating: Heat the mixture to 90 °C and stir vigorously for 8-12 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc. Dry the organics over MgSO₄, filter, and concentrate. Purify the coupled product via silica gel chromatography.

Protocol C: Deprotection of the Bis-Boc Group

Causality Note: The bulky Bis-Boc group is highly acid-labile. The tert-butyl groups undergo acid-catalyzed cleavage to generate isobutylene gas and carbon dioxide, driving the reaction to completion entropically[2].

Reagents:

  • Coupled Bis-Boc Thiophene Intermediate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (20% v/v in DCM)

Step-by-Step Procedure:

  • Dissolve the intermediate in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir at room temperature for 2 hours. Self-Validation: Bubbling (evolution of CO₂ and isobutylene) will be observed. Cessation of bubbling is a strong empirical indicator of reaction completion.

  • Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the resulting trifluoroacetate salt with saturated aqueous NaHCO₃ and extract with EtOAc to yield the free, functionalized 3-amino-2-methylthiophene.

Synthetic Workflow Visualization

Workflow SM Starting Material (Free Amine) Prot Protection Boc2O, DMAP, Et3N SM->Prot Coupling Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Prot->Coupling Deprot Deprotection TFA / DCM Coupling->Deprot Product Target Molecule (Functionalized Amine) Deprot->Product

Figure 2: End-to-end synthetic workflow for the functionalization of 3-amino-5-bromo-2-methylthiophene.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Ed.). John Wiley & Sons.[Link]

  • Ikram, H. M., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214.[Link]

  • Dufresne, S., et al. (2012). α,α′-N-Boc-Substituted Bi- and Terthiophenes: Fluorescent Precursors for Functional Materials. The Journal of Organic Chemistry, 77(10), 4752–4758.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-5-bromo-2-methylthiophene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks in heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks in heterocyclic synthesis. The synthesis of 3-amino-5-bromo-2-methylthiophene [1] is notoriously challenging. The core issue stems from the highly electron-rich nature of the aminothiophene system, which makes it highly susceptible to oxidative degradation, polymerization, and poor regioselectivity during halogenation.

This guide provides a mechanistic breakdown of the synthesis, a self-validating experimental protocol, and a targeted FAQ to help you troubleshoot and optimize your reaction yields.

Synthetic Workflow & Mechanistic Divergence

To successfully synthesize this molecule, direct bromination of the free amine must be avoided. The workflow below illustrates the mandatory protection strategy and highlights the critical divergence between the desired ionic electrophilic aromatic substitution ( SE​Ar ) and the unwanted free-radical pathway.

G SM 3-Amino-2-methylthiophene Protect Acetylation (Ac₂O / Pyridine) Amine Protection SM->Protect Step 1 Int1 N-(2-methylthiophen-3-yl)acetamide (Moderated Reactivity) Protect->Int1 Brominate Electrophilic Bromination (NBS, DMF, 0°C, Dark) Int1->Brominate Step 2 (Ionic) Radical Radical Bromination (Light/AIBN, Non-polar) Int1->Radical Incorrect Conditions Int2 N-(5-bromo-2-methylthiophen-3-yl)acetamide (Desired SEAr Pathway) Brominate->Int2 Deprotect Deprotection (Mild Base/Acid) Int2->Deprotect Step 3 SideProd Methyl-brominated Byproduct (Wohl-Ziegler Pathway) Radical->SideProd Product 3-Amino-5-bromo-2-methylthiophene (Target Molecule) Deprotect->Product

Synthetic workflow highlighting the critical divergence between desired SEAr and unwanted radical pathways.

Frequently Asked Questions & Troubleshooting

Q1: I attempted a direct bromination of 3-amino-2-methylthiophene, but the reaction immediately turned into a black, intractable tar. What happened? A1: You have observed oxidative polymerization. The lone pair of electrons on the free amino group strongly donates into the thiophene π -system, raising the Highest Occupied Molecular Orbital (HOMO) energy level. When exposed to halogens (even mild ones), the ring undergoes rapid single-electron oxidation rather than controlled substitution. Solution: You must dampen the nucleophilicity of the ring. Convert the amine to an acetamide (Step 1). The carbonyl group of the acetyl moiety delocalizes the nitrogen lone pair, lowering the ring's electron density just enough to permit clean electrophilic bromination at the 5-position.

Q2: Why should I use N-Bromosuccinimide (NBS) instead of elemental bromine ( Br2​ )? A2: Elemental bromine is an aggressive electrophile and a strong oxidant. Even with a protected amine, Br2​ can cause ring-opening or over-bromination. NBS acts as a mild, controlled source of the bromonium ion ( Br+ ) equivalent[2]. Density Functional Theory (DFT) studies confirm that NBS in polar solvents facilitates a lower-energy transition state for the formation of the bromonium ion on the thiophene ring without acting as a bulk oxidant[3].

Q3: My LC-MS shows bromination occurring on the methyl group (forming a thenyl bromide derivative) rather than on the thiophene ring. How do I fix this regioselectivity? A3: You have accidentally triggered a Wohl-Ziegler free-radical bromination[4]. This occurs if your reaction is exposed to strong light, heat, or if you used a non-polar solvent (like benzene or heptane)[4]. Solution: To force the reaction down the ionic SE​Ar pathway, you must use a polar aprotic solvent (like DMF or EtOAc)[5], run the reaction in the dark, and keep the temperature strictly at or below 0°C during addition.

Q4: The bromination step works, but my final product degrades during deprotection. How can I isolate the free amine safely? A4: 3-amino-5-bromo-2-methylthiophene is highly sensitive to oxygen and light. Harsh acidic reflux will cause protodebromination or decomposition. Solution: Use a mild basic hydrolysis (e.g., K2​CO3​ in Methanol/Water) with degassed solvents. Extract using inert-gas sparged ethyl acetate, and store the final isolated product under an Argon atmosphere at -20°C.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting chemical pathway during the bromination of the protected intermediate.

Brominating AgentSolventTemp (°C)Atmosphere / LightPathway FavoredYield of 5-Bromo IsomerPrimary Observation / Issue
Br2​ CHCl3​ 25°CAmbientIonic / Oxidative< 5%Rapid exothermic oxidation; black tar formation.
NBSHeptane80°CAmbient / LightFree-Radical0%Wohl-Ziegler bromination on the methyl group[4].
NBSTHF25°CDarkIonic ( SE​Ar )45%Variable induction times; some di-bromination[2].
NBS DMF 0°C Dark Ionic ( SE​Ar ) 88% Clean conversion; high regioselectivity[2].
NBSEtOAc25°CUltrasonicIonic ( SE​Ar )91%Fast reaction; excellent yield; greener solvent[5].
Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Amine Protection (Acetylation)
  • Setup: In a 250 mL round-bottom flask, dissolve 3-amino-2-methylthiophene (10.0 g, 88.4 mmol) in dry Dichloromethane (DCM) (100 mL). Add Pyridine (8.6 mL, 1.2 eq).

  • Addition: Cool the mixture to 0°C using an ice bath. Slowly add Acetic Anhydride (9.2 mL, 1.1 eq) dropwise over 15 minutes via an addition funnel.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC: Check by TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, stains brown with ninhydrin) should be completely consumed.

  • Workup: Wash the organic layer with 1M HCl ( 2×50 mL) to remove pyridine, followed by saturated NaHCO3​ (50 mL) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-(2-methylthiophen-3-yl)acetamide as an off-white solid.

Step 2: Regioselective Bromination (Ionic Pathway)
  • Setup: Dissolve the protected intermediate (10.0 g, 64.4 mmol) in anhydrous DMF (80 mL)[2] in a flask wrapped in aluminum foil to exclude light.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C.

  • Addition: Add N-Bromosuccinimide (NBS) (12.0 g, 67.6 mmol, 1.05 eq) portion-wise over 30 minutes. Mechanistic Note: Maintaining 0°C and slow addition prevents the localized concentration of Br+ from causing di-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature over 1 hour.

  • Quench: Pour the mixture into 300 mL of ice water containing 5% Sodium Thiosulfate ( Na2​S2​O3​ ) to quench any unreacted electrophilic bromine.

  • Isolation: The product, N-(5-bromo-2-methylthiophen-3-yl)acetamide, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Deprotection & Isolation
  • Setup: Suspend the brominated intermediate (10.0 g) in a mixture of Methanol (100 mL) and 2M aqueous NaOH (40 mL). Note: Ensure solvents are sparged with Argon for 15 minutes prior to use to prevent oxidation.

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 4-6 hours under an Argon atmosphere.

  • IPC: Monitor via LC-MS until the amide mass is fully converted to the free amine mass.

  • Workup: Cool to room temperature and concentrate the methanol off under reduced pressure. Extract the aqueous residue with Argon-sparged Ethyl Acetate ( 3×50 mL).

  • Storage: Dry the combined organic layers over Na2​SO4​ , concentrate, and immediately transfer the resulting 3-amino-5-bromo-2-methylthiophene to an amber vial. Flush with Argon and store at -20°C.

References
  • Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Open Research Newcastle. Available at: [Link]

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. Available at: [Link]

  • A novel method for the bromination of thiophenes. Academia.edu. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-Amino-5-bromo-2-methylthiophene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with substituted aminothiophenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with substituted aminothiophenes. While 3-amino-5-bromo-2-methylthiophene is a highly versatile building block in drug discovery and materials science, its specific structural features make it notoriously prone to oxidative degradation.

This guide abandons generic advice in favor of mechanistic causality. By understanding why your compound degrades, you can implement the self-validating protocols provided below to ensure absolute chemical integrity during storage and handling.

Part 1: Mechanistic FAQs - Understanding the Causality of Degradation

Q1: Why is 3-amino-5-bromo-2-methylthiophene so unstable on the benchtop? A1: The instability is intrinsic to the synergistic reactivity of its functional groups. Free amines on heterocyclic sulfur compounds are fundamentally unstable toward oxidation and radical-mediated polymerization[1]. The 2-methyl group is electron-donating; it increases the overall electron density of the thiophene ring, making the sulfur atom highly vulnerable to electrophilic attack by atmospheric oxygen to form S-oxides and sulfones. Simultaneously, the primary amine at the 3-position easily oxidizes into hydroxylamine or nitroso intermediates. These reactive species subsequently dimerize or polymerize, leading to the characteristic dark discoloration of the sample.

Q2: Does the 5-bromo substituent offer any stabilizing effect? A2: Yes, but its protection is limited. The bromine atom is electron-withdrawing via induction, which slightly reduces the electron density of the ring compared to an unsubstituted aminothiophene. This offers a minor protective effect against metabolic or atmospheric oxidation[2]. However, this electronic modulation is insufficient to counteract the extreme reactivity of the free 3-amino group.

Q3: Can I store this compound in a stock solution for routine use? A3: It is highly discouraged unless strictly necessary. Solvents dissolve trace oxygen, which accelerates degradation. If solution storage is unavoidable, you must use degassed, anhydrous solvents. Furthermore, adding 1-2% of a radical scavenger or antioxidant, such as Butylated hydroxytoluene (BHT), is required to quench free radicals and prevent oxidative polymerization[1][3].

Part 2: Troubleshooting Guide - Identifying Degradation

Q: My compound has turned from a pale solid/liquid to a dark brown viscous material. Is it ruined? A: A color change to yellow, brown, or dark green is the primary visual indicator of oxidative degradation and the formation of polymeric byproducts. While slight discoloration might not ruin preliminary screening assays, it introduces significant impurities that can poison metal catalysts in downstream cross-coupling reactions.

Q: How can I analytically confirm the extent of the degradation? A: You must perform an HPLC-UV or GC-MS analysis. Look for the appearance of new peaks with different retention times than the parent compound, specifically targeting masses corresponding to S-oxides or dimeric species[4]. If degradation exceeds 5%, purification is mandatory.

Quantitative Data: Degradation Pathways & Storage Parameters
Degradation PathwayPrimary CatalystVisual/Analytical IndicatorOptimal Preventive Parameter
Amine Oxidation Atmospheric O₂Darkening (Brown/Green color)Inert Gas Purge (Argon/N₂)
Sulfur Oxidation O₂ + UV LightS-oxide/Sulfone peaks on MSAmber Vials (Light protection)
Polymerization Heat / Acidic MediaViscous precipitate / Insoluble massStore at -20°C, Acid-free environment
Hydrolysis/Side Reactions Moisture (H₂O)Broadening of NMR peaksPTFE-lined Septa + Desiccant

Part 3: Visualizations of Degradation and Storage

G A 3-Amino-5-bromo-2-methylthiophene (Intact Molecule) B Environmental Stressors (O2, UV Light, Temp > 4°C) A->B Exposure C Amine Oxidation (Hydroxylamine / Nitroso) B->C Primary Amine Attack D Thiophene Ring Oxidation (S-oxides / Sulfones) B->D Sulfur Atom Attack E Radical Polymerization (Dark Discoloration / Impurities) C->E Dimerization D->E Ring Opening/Polymerization

Caption: Oxidative degradation pathways of 3-amino-5-bromo-2-methylthiophene under environmental stress.

Workflow S1 Receive & Inspect (Check for discoloration) S2 Aliquot (Amber vials, minimal headspace) S1->S2 S3 Inert Gas Purge (Argon/N2 for 30 secs) S2->S3 S4 Seal (PTFE-lined septa & Parafilm) S3->S4 S5 Long-Term Storage (-20°C, Dark, Desiccated) S4->S5

Caption: Step-by-step workflow for the optimal handling and long-term storage of aminothiophenes.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow inherently includes steps to verify that the protective measures were successful before the compound is used in critical experiments.

Protocol 1: Optimal Aliquoting and Long-Term Storage

Objective: Isolate the compound from oxygen, light, and moisture to halt kinetic degradation.

  • Preparation: Transfer the bulk compound into a glove box or a controlled environment purged with Argon. Do not use standard compressed air.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50 mg to 100 mg) using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure to the bulk batch, while amber glass blocks UV-mediated singlet oxygen generation.

  • Inert Purging: If a glove box is unavailable, gently blow a stream of high-purity Argon over the compound in the vial for 30 seconds. Argon is heavier than air and will displace the oxygen sitting in the headspace.

  • Sealing: Cap immediately with a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm to prevent micro-leaks.

  • Storage: Place the aliquots in a secondary container filled with anhydrous calcium sulfate (Drierite) and store at -20°C.

  • Self-Validation Step: Include a "sentinel vial" containing a 5 mg sample. Before using the main batch for a critical synthesis, visually inspect the sentinel vial. If it remains pale/colorless, the storage system's integrity is intact.

Protocol 2: Pre-Reaction Quality Control & Recovery

Objective: Verify chemical purity and recover degraded material if necessary.

  • Sampling: Dissolve 1 mg of the stored 3-amino-5-bromo-2-methylthiophene in 1 mL of degassed HPLC-grade methanol.

  • Analysis: Run an HPLC-UV (detecting at 254 nm) coupled with Mass Spectrometry.

  • Validation Criteria: The system is validated for use if the parent peak accounts for >95% Area Under Curve (AUC) and no significant M+16 (S-oxide) or M+32 (Sulfone) peaks are detected[4].

  • Recovery (If <95% Purity):

    • Dissolve the degraded compound in minimal dichloromethane (DCM).

    • Pass through a short pad of silica gel (flash chromatography) using a Hexane/Ethyl Acetate gradient. The polymeric dark material will strongly adhere to the baseline of the silica.

    • Concentrate the eluent under reduced pressure (keep bath temperature <30°C to prevent thermal degradation) and immediately proceed to Protocol 1.

References

  • preparation of 3-aminothiophene - ECHEMI Source: ECHEMI URL
  • Long-term storage and stability issues with 3-Acetylthiophene - Benchchem Source: BenchChem URL
  • Preventing unwanted oxidation of 3-Thiophenemethanol - Benchchem Source: BenchChem URL
  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-amino-5-bromo-2-methylthiophene

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-amino-5-bromo-2-methylthiophene. Here, we provide in-depth troubleshooting guides and frequently as...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-amino-5-bromo-2-methylthiophene. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification and recrystallization of this compound. Our focus is on providing practical, experience-driven advice to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 3-amino-5-bromo-2-methylthiophene?

A1: The impurity profile of 3-amino-5-bromo-2-methylthiophene is largely dependent on the synthetic route employed. A common method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[1] Potential impurities from this synthesis can include unreacted starting materials, byproducts from side reactions, and degradation products. Aminothiophenes, in general, can be susceptible to oxidation and polymerization, which may lead to the formation of colored impurities.[1]

Q2: What are the recommended starting points for selecting a recrystallization solvent for 3-amino-5-bromo-2-methylthiophene?

A2: The ideal recrystallization solvent is one in which 3-amino-5-bromo-2-methylthiophene has high solubility at elevated temperatures and low solubility at room temperature or below. For aminothiophene derivatives, common single solvents to try include ethanol and methanol.[1] Mixed solvent systems can also be highly effective. Good starting points for mixed solvent systems include combinations of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Examples include ethanol/water, acetone/water, or toluene/hexane.[2] A systematic approach to solvent screening is the most reliable way to identify the optimal system for your specific compound and impurity profile.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][4] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities that significantly depresses the melting point.[2][4] To address this, you can try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2] Insulating the flask can help to slow the cooling rate.[2] If using a mixed solvent system, adding more of the "good" solvent can also help. Alternatively, consider pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities.[2]

Q4: I am having trouble inducing crystallization. What techniques can I use?

A4: If your solution is supersaturated but crystals are not forming, you can try to induce nucleation.[4] One common method is to scratch the inside of the flask with a glass rod at the surface of the solution.[3] Another effective technique is to add a "seed crystal" of the pure compound to the solution.[3] If you don't have a pure seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a thin film of solid, and then re-introducing the rod into the solution.[3]

Troubleshooting Guide: Recrystallization

This guide provides a systematic approach to overcoming common challenges during the recrystallization of 3-amino-5-bromo-2-methylthiophene.

Issue Potential Cause(s) Recommended Solution(s)
Poor Crystal Yield 1. Too much solvent was used.[2] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration.[2]1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2] 2. Ensure the flask is cooled in an ice bath after reaching room temperature to maximize precipitation. 3. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering your solution.[2]
No Crystals Form 1. The solution is not saturated enough. 2. The solution is supersaturated, but nucleation has not occurred.[4]1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3][4]
"Oiling Out" 1. The melting point of the compound is lower than the boiling point of the solvent.[4] 2. The solution is cooling too quickly.[2] 3. High concentration of impurities.[2]1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 3. Consider a preliminary purification step like column chromatography.[2]
Colored Impurities in Crystals 1. The colored impurity has similar solubility to your compound. 2. The crystals formed too quickly, trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. 2. Ensure the solution cools slowly to allow for the selective crystallization of your compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for purifying 3-amino-5-bromo-2-methylthiophene using a single solvent.

1. Solvent Selection:

  • Place a small amount of your crude compound (10-20 mg) into a test tube.
  • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
  • Gently heat the test tube. A suitable solvent will dissolve the compound when hot.
  • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.

2. Dissolution:

  • Place the crude 3-amino-5-bromo-2-methylthiophene in an Erlenmeyer flask.
  • Add the minimum amount of the selected hot solvent to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Gently swirl the flask and heat it again for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and filter paper with hot solvent.
  • Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

5. Crystallization:

  • Allow the filtered solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found.[5]

1. Solvent Selection:

  • Identify a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

2. Dissolution:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

3. Addition of "Poor" Solvent:

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

4. Clarification:

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

5. Crystallization and Isolation:

  • Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Final Product

Caption: General workflow for the purification of 3-amino-5-bromo-2-methylthiophene by recrystallization.

Alternative Purification: Column Chromatography

For compounds that are difficult to recrystallize or for the removal of closely related impurities, silica gel column chromatography is a powerful alternative.

Key Principles:

  • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like aminothiophenes.

  • Mobile Phase (Eluent): The choice of eluent is critical. A good starting point for aminothiophenes is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Monitoring: The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

Troubleshooting Column Chromatography:

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation The eluent is too polar or not polar enough.Optimize the eluent system using TLC to achieve a good separation of spots. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Compound Streaking on TLC/Column The compound is too polar for the solvent system or is interacting strongly with the silica gel.For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve the peak shape.
Low Recovery The compound is strongly adsorbed to the silica gel.After eluting the product, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any remaining compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]

  • Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.[9][10]

  • Consult the Safety Data Sheet (SDS) for 3-amino-5-bromo-2-methylthiophene and all solvents used for specific handling and disposal instructions.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Column chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 3-Amino-5-bromo-2-methylthiophene Liquid-Liquid Extraction

Welcome to the Technical Support Center for the isolation and purification of 3-amino-5-bromo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals who require robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-amino-5-bromo-2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yield liquid-liquid extraction (LLE) methodologies.

Part 1: Core Physicochemical Properties & Mechanistic Causality

Understanding the intrinsic molecular properties of 3-amino-5-bromo-2-methylthiophene is critical for optimizing its extraction:

  • Enaminic Character & Stability: The thiophene ring donates electron density to the primary amine, giving the molecule a strong "enaminic" character[1]. This makes the carbon atoms highly susceptible to electrophilic attack and oxidative polymerization when exposed to oxygen or light[2].

  • pKa & Ionization: The pKa of the conjugate acid of unsubstituted 3-aminothiophene is approximately 3.38[1]. In our target molecule, the electron-withdrawing 5-bromo group (-I effect) slightly lowers the pKa, while the 2-methyl group (+I effect) provides minor stabilization. The effective pKa is estimated at 2.5–3.0. According to the Henderson-Hasselbalch equation, the aqueous pH must be strictly controlled to dictate the molecule's phase preference during extraction[3].

Part 2: Troubleshooting & FAQs

Q1: Why does my organic phase turn dark brown or black during extraction? Causality: You are observing oxidative polymerization. Because 3-aminothiophenes possess high electron density (enaminic nature), they rapidly oxidize in the presence of dissolved oxygen and ambient light[1]. Solution: You must eliminate oxygen from the extraction system. Use solvents that have been sparged with Argon or Nitrogen for at least 15 minutes. Perform the extraction under an inert atmosphere, and consider adding a mild reducing agent (e.g., 0.1 M sodium dithionite) to your aqueous phase to quench oxidative radicals.

Q2: I adjusted the aqueous phase to pH 7.0, but my amine is not fully partitioning into the organic layer. Why? Causality: While a pH of 7.0 ensures the amine is in its neutral, uncharged free-base form (pH > pKa + 2)[4], the molecule still possesses significant polarity due to the primary amine and the heteroaromatic ring. If you are using a highly non-polar solvent like hexane, the Hildebrand solubility parameter mismatch prevents efficient partitioning[5]. Solution: Switch to a moderately polar organic solvent with a higher solvating power for polarizable aromatics, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[6].

Q3: A thick emulsion forms between the aqueous and organic layers. How do I break it? Causality: Emulsions in LLE are typically caused by amphiphilic impurities in the crude mixture or an insufficient density differential between the aqueous and organic phases[7]. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This "salting-out" effect increases the density of the aqueous layer and decreases the solubility of the organic solvent in water, rapidly resolving the emulsion.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix for 3-amino-5-bromo-2-methylthiophene

SolventPolarity IndexBoiling Point (°C)Solvating PowerSuitability / Notes
Hexane 0.168.0LowPoor. Target is too polar due to the primary amine group.
Toluene 2.4110.6ModerateFair. Good for removing highly non-polar impurities, but yields lower target recovery.
Dichloromethane (DCM) 3.139.6HighExcellent. High recovery, but heavier than water; prone to emulsion formation.
Ethyl Acetate (EtOAc) 4.477.1HighOptimal. Excellent balance of solubility, volatility, and phase separation[6].

Table 2: pH-Dependent Partitioning Dynamics

Aqueous pHDominant Target SpeciesPreferred PhaseCausality / Impact
pH < 1.0 Protonated Ammonium SaltAqueous PhasepH is >2 units below pKa. Complete protonation ensures water solubility[3].
pH ~3.0 Mixed (Salt / Free Base)Emulsion / SplitpH is near pKa. Target distributes across both phases, causing severe yield loss.
pH > 5.0 Neutral Free BaseOrganic PhasepH is >2 units above pKa. Complete deprotonation drives target into organic solvent[4].
Part 4: Self-Validating Experimental Protocol (Acid-Base Back-Extraction)

This protocol utilizes a reverse-extraction technique. It is a self-validating system : because only compounds with a basic amine functional group will successfully partition into the highly acidic aqueous phase and subsequently return to the organic phase upon basification, the recovery of the product inherently validates the successful removal of non-basic impurities[3].

Step-by-Step Methodology:

  • Preparation: Degas Ethyl Acetate (EtOAc) and deionized water by sparging with Nitrogen gas for 15 minutes to prevent oxidation.

  • Initial Solubilization: Dissolve the crude 3-amino-5-bromo-2-methylthiophene mixture in 100 mL of degassed EtOAc.

  • Acidic Extraction (Impurity Removal): Add 100 mL of 1.0 M HCl (pH < 1.0) to the separatory funnel. Shake vigorously and vent. Allow phases to separate. The target amine is now a water-soluble ammonium salt[3].

  • Phase Separation: Drain the lower aqueous phase into a clean Erlenmeyer flask. Discard the upper EtOAc phase, which now contains neutral and acidic impurities.

  • Basification: Cool the aqueous phase in an ice bath (to prevent exothermic degradation). Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 8.0. The solution will become cloudy as the neutral amine precipitates[4].

  • Final Recovery: Extract the aqueous phase twice with 50 mL of fresh, degassed EtOAc. The neutral amine will partition into the organic layer[6].

  • Washing & Drying: Wash the combined EtOAc layers with 30 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 35°C) to yield the purified product.

Part 5: Visualizations

LLE_Workflow Start Crude Mixture (Organic Phase) Acidify Add 1M HCl (pH < 1.0) Protonation of Amine Start->Acidify AqPhase1 Aqueous Phase (Ammonium Salt) Acidify->AqPhase1 Target partitions to OrgWaste Organic Phase (Neutral Impurities) Acidify->OrgWaste Discard Basify Add 2M NaOH (pH 8.0) Deprotonation AqPhase1->Basify Extract Extract with EtOAc (Neutral Amine) Basify->Extract Phase shift Pure Purified 3-amino-5-bromo -2-methylthiophene Extract->Pure

Figure 1: Acid-base back-extraction workflow for 3-amino-5-bromo-2-methylthiophene.

Degradation_Logic Molecule 3-amino-5-bromo- 2-methylthiophene Enamine High Enaminic Character (C2/C4) Molecule->Enamine O2 O2 / Light Exposure Enamine->O2 Susceptible to Prevention Degassed Solvents + Inert Atmosphere Enamine->Prevention Mitigated by Degradation Oxidative Polymerization O2->Degradation Yields Stable Stable Target Recovery Prevention->Stable Ensures

Figure 2: Causality of oxidative degradation and preventative mitigation strategies.

References
  • Organomation. Solvent Extraction Techniques. Available at:[Link][6]

  • Hydrometal Tech. 5 Criteria for Selecting an Extraction Solvent. Available at:[Link][5]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at:[Link][7]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. Available at:[Link][3]

  • Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Available at:[4]

  • National Institutes of Health (PMC). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. Available at:[Link][2]

  • Canadian Science Publishing. Carbon–carbon coupling of 4,6-dinitrobenzofuroxan with 3-aminothiophenes: a kinetic and structural study. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 3-amino-5-bromo-2-methylthiophene against other halogenated thiophenes

Executive Summary In the design of small-molecule active pharmaceutical ingredients (APIs), functionalized heterocycles are paramount. Halogenated thiophenes serve as foundational building blocks, primarily utilized in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of small-molecule active pharmaceutical ingredients (APIs), functionalized heterocycles are paramount. Halogenated thiophenes serve as foundational building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex biaryl systems. This guide provides an objective, data-driven benchmark of 3-amino-5-bromo-2-methylthiophene (CAS: 1506925-35-4) against traditional alternatives such as 2-bromothiophene, 3-bromothiophene, and 2,5-dibromothiophene. By analyzing the causality behind its structural design, we demonstrate how this specific substitution pattern overcomes common synthetic bottlenecks like poor regioselectivity, catalyst poisoning, and unwanted C–H activation.

Structural & Electronic Causality: The Design of the Scaffold

To understand the performance of 3-amino-5-bromo-2-methylthiophene, one must dissect the synergistic electronic and steric effects of its three substituents. Each group serves a distinct mechanistic purpose in synthetic workflows:

  • The 5-Bromo Position (The Coupling Handle): The bromine atom is located at the alpha-position relative to the sulfur heteroatom. The C(sp²)–Br bond at this alpha-position is highly susceptible to oxidative addition by low-valent Pd(0) catalysts. Theoretical and computational studies confirm that alpha-bromines have a lower activation energy for C–Br bond cleavage compared to beta-bromines (such as in 3-bromothiophene), making them vastly superior substrates for cross-coupling [1].

  • The 3-Amino Position (The Functional Vector): The amino group provides a critical vector for downstream API synthesis, such as kinase inhibitor hinge-binding motifs or amide bond formations. However, primary amines are strongly electron-donating and can coordinate with palladium. This necessitates transient protection (e.g., N-Boc) during cross-coupling to prevent catalyst poisoning and competing Buchwald-Hartwig amination side reactions.

  • The 2-Methyl Position (The Blocking Group): Unsubstituted alpha-positions in thiophenes are highly prone to direct, palladium-catalyzed C–H arylation, which competes directly with C–Br cross-coupling [2]. By occupying the C2 position with a methyl group, this scaffold effectively blocks unwanted homocoupling and C–H functionalization, forcing the catalytic cycle to proceed exclusively at the C5–Br bond.

ReactivityMap Molecule 3-Amino-5-bromo- 2-methylthiophene Br5 5-Bromo Position (Alpha to Sulfur) Molecule->Br5 Amine3 3-Amino Group (Beta Position) Molecule->Amine3 Methyl2 2-Methyl Group (Alpha Position) Molecule->Methyl2 Br5_Desc High oxidative addition rate. Primary site for Pd-catalyzed cross-coupling. Br5->Br5_Desc Amine3_Desc Electron-donating. Requires Boc-protection to prevent catalyst poisoning. Amine3->Amine3_Desc Methyl2_Desc Steric/Electronic block. Prevents unwanted C-H arylation side reactions. Methyl2->Methyl2_Desc

Logical mapping of substituent effects on the reactivity of 3-amino-5-bromo-2-methylthiophene.

Comparative Benchmarking Analysis

When benchmarking against other halogenated thiophenes, 3-amino-5-bromo-2-methylthiophene excels in functional complexity and regiocontrol, albeit requiring a multi-step workflow due to the free amine.

For instance, while 2-bromothiophene is highly reactive, it lacks the functional handles required to build complex pharmacophores. Conversely, 3-bromothiophene suffers from a stronger C–Br bond, leading to sluggish oxidative addition and lower yields [1]. 2,5-dibromothiophene offers dual coupling sites, but controlling the regioselectivity to achieve mono-arylation is notoriously difficult, often resulting in statistical mixtures of mono- and di-coupled products [3].

Table 1: Reactivity Profiles of Halogenated Thiophene Scaffolds
Thiophene ScaffoldOxidative Addition RateRegioselectivityC–H Arylation RiskDownstream API Utility
3-Amino-5-bromo-2-methylthiophene High (Alpha C–Br)Excellent (Blocked C2)Low (Blocked C2)Excellent (Amine handle)
2-Bromothiophene Very HighGoodHigh (Open C5)Poor (No handles)
3-Bromothiophene Low (Beta C–Br)GoodHigh (Open C2/C5)Poor (No handles)
2,5-Dibromothiophene Very HighPoor (Mixtures)LowModerate
Table 2: Comparative Suzuki-Miyaura Coupling Performance

(Standardized Conditions: 1.0 eq Arylboronic acid, Pd catalyst, Base, 1,4-Dioxane/H₂O)

SubstrateOptimal Catalyst SystemTemp / TimeMono-Coupled YieldPrimary Impurity Profile
3-Amino-5-bromo-2-methylthiophene (N-Boc protected)5 mol% Pd(dppf)Cl₂, K₂CO₃90°C / 4h85–92% Trace protodehalogenation
2-Bromothiophene 2 mol% Pd(PPh₃)₄, Na₂CO₃80°C / 2h>95%Homocoupled biaryl
3-Bromothiophene 5 mol% Pd(PPh₃)₄, Na₂CO₃100°C / 12h45–60%Unreacted starting material
2,5-Dibromothiophene 5 mol% Pd(PPh₃)₄, K₃PO₄90°C / 6h40–50%Di-coupled product (25-30%)

Validated Experimental Workflows

To ensure a self-validating system, the following protocols detail the necessary protection and subsequent cross-coupling of 3-amino-5-bromo-2-methylthiophene. The causality of the catalyst choice is critical: we utilize Pd(dppf)Cl₂ because its bidentate dppf ligand suppresses catalyst deactivation by the heteroaromatic ring and accelerates the reductive elimination step, which is vital for sterically encumbered substrates.

Protocol 1: N-Boc Protection of the 3-Amino Group

Rationale: Masking the nucleophilic amine prevents Pd-coordination and competing amination during the Suzuki coupling.

  • Initiation: Dissolve 10.0 mmol of 3-amino-5-bromo-2-methylthiophene in 30 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.2 equivalents (12.0 mmol) of Di-tert-butyl dicarbonate (Boc₂O) followed by 0.1 equivalents (1.0 mmol) of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Reaction: Stir at ambient temperature (20–25°C) for 12 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove DMAP, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate (>90% yield).

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

Rationale: Utilizing the protected scaffold to form a C–C bond at the highly reactive C5 position.

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected substrate (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).

  • Solvent & Catalyst: Add 20 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Add 5 mol% (0.25 mmol) of Pd(dppf)Cl₂.

  • Coupling: Heat the biphasic mixture to 90°C under vigorous stirring for 4 hours. The bulky dppf ligand facilitates rapid oxidative addition into the C5–Br bond while preventing off-cycle catalyst trapping.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (30 mL), and separate the layers. Wash the organic phase with water and brine, dry over MgSO₄, and purify via flash column chromatography to isolate the functionalized biaryl thiophene.

SyntheticWorkflow Start Raw Substrate (Free Amine) Protect Boc Protection (Boc2O, DMAP) Start->Protect Step 1 Masking Coupling Suzuki Coupling (Pd(dppf)Cl2) Protect->Coupling Step 2 C-C Bond Deprotect Deprotection (TFA or HCl) Coupling->Deprotect Step 3 Unmasking Product Functionalized API Scaffold Deprotect->Product Step 4 Isolation

Step-by-step synthetic workflow for the functionalization of 3-amino-5-bromo-2-methylthiophene.

Conclusion

While simpler halogenated thiophenes like 2-bromothiophene offer straightforward reactivity, they lack the structural sophistication required for modern drug discovery. 3-amino-5-bromo-2-methylthiophene provides a superior balance: its 5-bromo position ensures high cross-coupling efficiency, its 2-methyl group eliminates C–H arylation side reactions, and its 3-amino group serves as a versatile anchor for downstream API elaboration. When utilized with appropriate masking strategies (Boc-protection) and optimized catalytic systems (Pd(dppf)Cl₂), it is a highly reliable and self-validating building block.

References

  • Organic Letters. "Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF." ACS Publications. Available at: [Link]

  • Molecules. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects." MDPI. Available at: [Link]

Comparative

electronic effects of bromine in 3-amino-5-bromo-2-methylthiophene vs fluorine analogs

Electronic Effects of Bromine vs. Fluorine in 3-Amino-2-methylthiophenes: A Comparative Guide for Drug Design As a Senior Application Scientist, I frequently encounter lead optimization campaigns where the strategic subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Effects of Bromine vs. Fluorine in 3-Amino-2-methylthiophenes: A Comparative Guide for Drug Design

As a Senior Application Scientist, I frequently encounter lead optimization campaigns where the strategic substitution of halogens on heteroaromatic scaffolds determines a drug candidate's success. When optimizing compounds like 3-amino-2-methylthiophene derivatives, deciding between a bromine (5-Br) and a fluorine (5-F) substituent at the C5 position fundamentally alters the molecule's electronic landscape, target affinity, and pharmacokinetic profile.

This guide provides an objective, data-driven comparison of the electronic effects of bromine versus fluorine in 3-amino-5-halo-2-methylthiophenes, equipping medicinal chemists with the mechanistic insights and validated experimental protocols needed for rational drug design.

Mechanistic Profiling: Electronic Effects on the Thiophene Scaffold

Inductive (-I) vs. Resonance (+M) Effects Halogens exert a dual electronic influence on heteroaromatic systems: electron-withdrawing via induction (-I) and electron-donating via resonance (+M). In the thiophene ring, the C5 position is conjugated with C2, but its relationship to C3 (where the amino group resides) is effectively "meta-like." Consequently, the resonance donation (+M) from the halogen at C5 does not directly increase electron density at the C3 amine. Instead, the inductive effect (-I) dominates the electronic communication to the amino group.

Fluorine possesses the highest electronegativity (3.98 Pauling) and exerts a robust -I effect across the σ-bond framework[1]. This strong electron-withdrawing nature significantly decreases the electron density of the heteroaromatic system and reduces the pKa of proximal functional groups, such as the C3 amine, thereby attenuating its basicity and altering its ionization state at physiological pH[1]. Bromine, being less electronegative (2.96 Pauling), exerts a milder inductive pull, resulting in a less pronounced pKa reduction.

Polarizability, Lipophilicity, and Halogen Bonding The size and polarizability of the halogen dictate its interactions with biological targets and solvent molecules. Fluorine (van der Waals radius = 1.47 Å) is an excellent isostere for hydrogen (1.20 Å), allowing for metabolic stabilization without inducing substantial steric clashes or conformational changes[2]. However, the C-F bond is highly polarized but possesses low polarizability, meaning it contributes to lipophilicity primarily through favorable hydrophobic interactions rather than dispersion forces[1].

Conversely, bromine is significantly larger and highly polarizable. This polarizability allows bromine to form a positive "σ-hole"—an electrophilic region on the halogen's surface opposite the C-Br bond. This σ-hole enables highly directional halogen bonding with nucleophilic residues (e.g., backbone carbonyls) in protein binding pockets[3]. Fluorine lacks a sufficient σ-hole and generally cannot participate in these stabilizing halogen bonds[2].

Comparative Physicochemical Data

The following table summarizes the divergent physicochemical profiles resulting from 5-Br versus 5-F substitution.

Property3-Amino-5-bromo-2-methylthiophene3-Amino-5-fluoro-2-methylthiopheneMechanistic Causality
Van der Waals Radius 1.85 Å1.47 ÅF acts as a bioisostere for H (1.20 Å) to block metabolism; Br adds significant steric bulk[2].
Electronegativity 2.96 (Pauling)3.98 (Pauling)F exerts a much stronger inductive (-I) pull across the thiophene σ-backbone[1].
Amine pKa Modulation Moderate reductionStrong reduction5-position halogens affect the 3-amino group primarily via induction, attenuating basicity[1].
Lipophilicity (LogP) HighModerateBr is highly lipophilic and polarizable; F increases lipophilicity but its low polarizability limits the gain[1].
Halogen Bonding Strong (Distinct σ-hole)NegligibleBr possesses an electrophilic σ-hole for directional target binding; F lacks this feature[3].

Logical Relationship of Halogen Substitution

G Root Halogen at C5 of 3-Amino-2-methylthiophene F_Node 5-Fluoro Analog Root->F_Node Br_Node 5-Bromo Analog Root->Br_Node F_Mech Strong -I Effect (Dominates at C3) F_Node->F_Mech Br_Mech High Polarizability & σ-Hole Formation Br_Node->Br_Mech pKa Significant pKa Decrease of 3-Amino Group F_Mech->pKa Lipid Enhanced Lipophilicity & Halogen Bonding Br_Mech->Lipid

Caption: Logical flow of how C5 halogen selection drives the electronic and physicochemical properties.

Self-Validating Experimental Protocols

To objectively compare these analogs, empirical validation of their physicochemical properties is required. As an application scientist, I mandate that these protocols operate as self-validating systems to ensure absolute data integrity.

Protocol A: Potentiometric Determination of Amine pKa

Causality & Design: To accurately measure the basicity of the 3-amino group, potentiometric titration is employed. Because the pKa shift between the 5-Br and 5-F analogs is driven by the inductive effect across the thiophene ring, precise measurement is critical. The use of a 0.1 M KCl background matrix ensures constant ionic strength, preventing activity coefficient fluctuations from skewing the Nernstian response.

  • Preparation: Dissolve 1.0 mM of the 3-amino-5-halo-2-methylthiophene analog in 50 mL of 0.1 M KCl solution. If the bromo-analog exhibits poor aqueous solubility, use a standardized co-solvent system (e.g., 10% DMSO) and apply the Yasuda-Shedlovsky extrapolation later.

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to fully protonate the C3 amino group.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2 absorption) using an automated titrator.

  • Self-Validation (Blank Subtraction): Perform an identical titration on the blank solvent matrix (0.1 M KCl + co-solvent). Subtract the blank titration curve from the sample curve. This isolates the buffering capacity of the analyte, eliminating systematic errors from solvent impurities or electrode drift.

  • Analysis: Calculate the pKa from the inflection point of the blank-subtracted curve using first and second derivative analysis.

Protocol B: Shake-Flask Method for Lipophilicity (LogD at pH 7.4)

Causality & Design: Lipophilicity dictates membrane permeability. Bromine significantly increases LogP, while fluorine's effect is highly context-dependent[1]. Measuring LogD at physiological pH accounts for the varying ionization states of the 3-amino group caused by the different halogens.

  • Equilibration: Mutually saturate 1-octanol and pH 7.4 phosphate-buffered saline (PBS) by stirring together vigorously for 24 hours.

  • Partitioning: Dissolve the analyte in the octanol phase. Mix equal volumes of the spiked octanol and PBS in a silanized glass vial.

  • Agitation & Separation: Shake the vials mechanically for 60 minutes to ensure thermodynamic equilibrium, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Quantify the concentration of the compound in both phases using HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only validated if the mass balance is ≥95% of the initial spike, ensuring no compound was lost to glass adsorption or precipitation at the interface.

Protocol Prep Sample Prep (0.1M KCl Matrix) Titration Potentiometric Titration (HCl/KOH) Prep->Titration Data Data Acquisition (pH vs. Vol) Titration->Data Analysis Derivative Analysis Data->Analysis Validation Blank Subtraction (Self-Validation) Analysis->Validation

Caption: Step-by-step workflow for the self-validating potentiometric pKa determination protocol.

References

  • Source: tandfonline.
  • Source: nih.
  • Which halogen to choose?

Sources

Validation

Publish Comparison Guide: Evaluating Leaving Group Efficacy of 3-Amino-5-bromo-2-methylthiophene in SNAr Reactions

Scientific Context & Mechanistic Causality Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for functionalizing heteroaromatic scaffolds[1]. However, executing SNAr on 3-amino-5-bromo-2-methylthioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Causality

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for functionalizing heteroaromatic scaffolds[1]. However, executing SNAr on 3-amino-5-bromo-2-methylthiophene presents a unique kinetic challenge. The thiophene ring is inherently electron-rich, and the presence of both an amino (-NH2) and a methyl (-CH3) group further donates electron density into the π-system. This severely deactivates the ring toward nucleophilic attack, a process that typically requires strong electron-withdrawing groups (EWGs) like a nitro moiety to stabilize the anionic intermediate[2].

To successfully functionalize this deactivated scaffold, scientists must carefully evaluate the leaving group efficacy . In aliphatic SN1 or SN2 reactions, the reaction rate is governed by carbon-halogen bond strength, making iodine the superior leaving group. In stark contrast, the rate-determining step in SNAr is the initial addition of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[3].

Because the transition state of this addition step is highly anionic, it is stabilized by the inductive electron-withdrawing power of the halogen. Consequently, the leaving group efficacy in SNAr follows the strict trend of F > Cl > Br > I [2]. While the fluoro-analog is kinetically superior, the 5-bromo derivative (3-amino-5-bromo-2-methylthiophene) is often selected in drug development pipelines due to its synthetic accessibility and dual-utility in both SNAr and transition-metal-catalyzed cross-coupling reactions.

Comparative Performance Analysis

To objectively evaluate the 5-bromo leaving group, we must benchmark its performance against its halogenated alternatives on the exact same 3-amino-2-methylthiophene scaffold. The table below summarizes the quantitative kinetic and thermodynamic data when subjected to SNAr with a highly polarizable nucleophile (Sodium Methanethiolate, NaSMe).

Substrate AnalogLeaving Group (C5)Pauling ElectronegativityC–X Bond Energy (kcal/mol)Relative SNAr Rate (krel)Typical Yield (Thiolation)
3-Amino-5-fluoro-2-methylthiophene-F 3.98~115330088%
3-Amino-5-chloro-2-methylthiophene-Cl 3.16~794.565%
3-Amino-5-bromo-2-methylthiophene -Br 2.96 ~68 1.0 (Reference) 52%
3-Amino-5-iodo-2-methylthiophene-I 2.66~510.221%

Data Insight: Despite having a weaker C–Br bond than C–F, the bromo-substrate reacts significantly slower. The high electronegativity of fluorine drastically lowers the activation energy (Ea) required to form the Meisenheimer complex, confirming that addition—not elimination—dictates the reaction velocity[3].

Mechanistic Pathway

SNAr_Mechanism Substrate 3-Amino-5-bromo- 2-methylthiophene Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (e.g., NaSMe) Nucleophile->Meisenheimer Addition Product 5-Substituted Thiophene Meisenheimer->Product - Br⁻ (Fast) LeavingGroup Bromide (Br⁻) Meisenheimer->LeavingGroup Elimination

Caption: S_NAr Addition-Elimination Mechanism on the deactivated 3-amino-2-methylthiophene scaffold.

Self-Validating Experimental Protocol: Thiolation via SNAr

Because the target scaffold is electron-rich, standard amines or alkoxides will fail to substitute the bromide. To force the reaction, we utilize Sodium Methanethiolate (NaSMe) . Thiolates are "soft" nucleophiles with large, polarizable electron clouds that excel at attacking deactivated aromatic systems without acting as destructive hard bases.

Reagents & Materials:

  • Substrate: 3-Amino-5-bromo-2-methylthiophene (1.0 eq, 10.0 mmol)

  • Nucleophile: Sodium methanethiolate (NaSMe) (3.0 eq, 30.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M)

  • Wash Solution: 5% w/v aqueous Lithium Chloride (LiCl)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a 100 mL round-bottom flask and purge with N2. Dissolve 10.0 mmol of 3-amino-5-bromo-2-methylthiophene in 50 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent. It aggressively solvates the Na+ counter-ion while leaving the thiolate nucleophile unsolvated and highly reactive.

  • Nucleophile Addition: Add NaSMe (30.0 mmol) in a single portion at room temperature. The mixture will become heterogeneous. A 3-fold excess is utilized to drive the unfavorable equilibrium forward.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 120 °C. Causality: The lack of an EWG on the thiophene ring results in a massive activation energy barrier for the addition step. High thermal input is strictly required to achieve Meisenheimer complex formation.

  • Reaction Monitoring: Stir at 120 °C for 18–24 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Quenching & Extraction: Once the starting material is consumed, cool the flask to room temperature. Quench by pouring the mixture into 150 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • LiCl Wash (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Causality: DMF readily partitions into the organic layer during extraction. The high ionic strength of the LiCl solution forces the DMF entirely into the aqueous phase, preventing co-elution during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude dark oil via flash column chromatography to yield 3-amino-2-methyl-5-(methylthio)thiophene.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous DMF Step2 2. Nucleophile Addition Add NaSMe under N2 Step1->Step2 Step3 3. Thermal Activation Heat to 120°C for 18h Step2->Step3 Step4 4. Reaction Quenching Cool and add ice-cold water Step3->Step4 Step5 5. Liquid Extraction EtOAc extraction & LiCl wash Step4->Step5 Step6 6. Isolation Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for S_NAr functionalization and product isolation.

References

  • [3] Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at:[Link]

  • [1] Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry / PubMed. Available at: [Link]

  • [2] Nucleophilic Aromatic Substitution. Chemistry Steps. Available at:[Link]

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